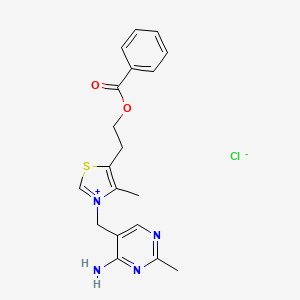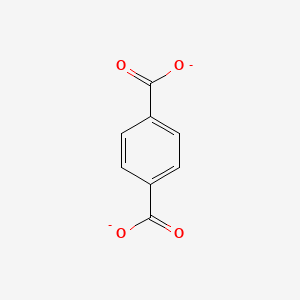
Methyl 2-diazoacetamidohexonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-diazoacetamidohexonate is a diazonium ion that is diazotized methyl glycyl-L-norleucinate. It has a role as a metabolite.
Scientific Research Applications
Enzyme Modification and Inhibition
Methyl 2-diazoacetamidohexonate, as a diazo compound, has been used in the modification and inhibition of enzymes. For instance, it was found that diazoacetylnorleucine methyl ester, a related compound, effectively inhibits cathepsin D and has been used to study the enzyme's activity and function in biological systems (Keilová, 1970).
Synthesis and Chemical Transformations
Diazo derivatives of sugars, including compounds similar to Methyl 2-diazoacetamidohexonate, have been synthesized and studied for their chemical behaviors, such as photolysis and thermolysis. These studies contribute to the broader understanding of diazo compound reactions in organic chemistry (Horton & Philips, 1972).
Development of Medicinal Chemistry
In medicinal chemistry, related diazo compounds have shown promise. For instance, certain diazo compounds have been identified as potential non-nucleoside inhibitors of HIV-1 reverse transcriptase, indicating the possible therapeutic applications of diazo compounds in antiviral treatments (Hargrave et al., 1991).
Cancer Research
In cancer research, the glutamine antagonist 6-diazo-5-oxo-l-norleucine (DON), closely related to Methyl 2-diazoacetamidohexonate, has been studied for its anticancer efficacy. New prodrug strategies have been developed to enhance the therapeutic index of DON, suggesting potential applications in treating certain types of cancer (Rais et al., 2016).
properties
Product Name |
Methyl 2-diazoacetamidohexonate |
|---|---|
Molecular Formula |
C9H16N3O3+ |
Molecular Weight |
214.24 g/mol |
IUPAC Name |
2-[[(2S)-1-methoxy-1-oxohexan-2-yl]amino]-2-oxoethanediazonium |
InChI |
InChI=1S/C9H15N3O3/c1-3-4-5-7(9(14)15-2)12-8(13)6-11-10/h7H,3-6H2,1-2H3/p+1/t7-/m0/s1 |
InChI Key |
OZHCMJTXDLRZPF-ZETCQYMHSA-O |
Isomeric SMILES |
CCCC[C@@H](C(=O)OC)NC(=O)C[N+]#N |
SMILES |
CCCCC(C(=O)OC)NC(=O)C[N+]#N |
Canonical SMILES |
CCCCC(C(=O)OC)NC(=O)C[N+]#N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[2-(2-Oxo-benzothiazol-3-yl)-acetylamino]-benzoic acid](/img/structure/B1205505.png)
![3-[3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-methylbutan-2-yl)-5-tetrazolyl]methyl]-7-methoxy-1H-quinolin-2-one](/img/structure/B1205506.png)

![2-{5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}phenol](/img/structure/B1205508.png)



